Benzyl 2-{[(tert-butoxy)carbonyl]amino}acetate
Overview
Description
Benzyl 2-{[(tert-butoxy)carbonyl]amino}acetate is a useful research compound. Its molecular formula is C14H19NO4 and its molecular weight is 265.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 617237. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Benzyl 2-{[(tert-butoxy)carbonyl]amino}acetate is a derivative of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . The primary targets of this compound are the amino acid residues in peptide chains. The compound interacts with these residues during peptide synthesis .
Mode of Action
The compound acts as a protecting group for amino acids during peptide synthesis . It prevents unwanted reactions from the multiple reactive groups of the amino acid anions . The compound’s interaction with its targets results in the formation of dipeptides .
Biochemical Pathways
The compound is involved in the peptide synthesis pathway . It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The resulting protected AAILs enhance amide formation, leading to the production of dipeptides .
Pharmacokinetics
Boc-AAILs are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . These properties may impact the compound’s bioavailability.
Result of Action
The primary result of the compound’s action is the formation of dipeptides . The compound enhances amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and solvent. For instance, the compound is used in room-temperature ionic liquids during peptide synthesis . The compound’s miscibility in various solvents also influences its action and efficacy .
Biological Activity
Benzyl 2-{[(tert-butoxy)carbonyl]amino}acetate (Boc-Ac-Bn) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, biological activities, and relevant case studies of Boc-Ac-Bn, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Synthesis
Boc-Ac-Bn possesses a structure that includes a benzyl group, a tert-butoxycarbonyl (Boc) protecting group, and an acetate moiety. Its molecular formula is . The synthesis typically involves standard peptide coupling methods, where the Boc group serves to protect the amine during reactions. The synthesis of Boc-Ac-Bn has been documented in various studies, highlighting its utility in creating peptide-based compounds with enhanced biological properties .
Antimicrobial Activity
The antimicrobial efficacy of Boc-Ac-Bn has been evaluated against several bacterial strains. The mechanism of action primarily involves the inhibition of bacterial enzymes crucial for cell wall synthesis. For instance, derivatives of Boc-Ac-Bn have shown to inhibit alanine racemase (AlaR), an enzyme pivotal for converting L-alanine to D-alanine, thereby disrupting bacterial growth .
Minimum Inhibitory Concentration (MIC)
The antimicrobial activity is often quantified using the Minimum Inhibitory Concentration (MIC) method. Table 1 summarizes the MIC values for Boc-Ac-Bn derivatives against various bacteria:
Compound | Bacterial Strain | MIC (mg/L) |
---|---|---|
Boc-Ac-Bn | E. coli | 4 |
Boc-Ac-Bn | S. aureus | 2 |
Derivative with β-Cl-Ala | S. marcescens | 1 |
Derivative with β-Cl-Ala | E. coli | 8 |
These results indicate that structural modifications can significantly affect the antimicrobial potency of Boc-Ac-Bn derivatives .
Anticancer Activity
In addition to its antimicrobial properties, Boc-Ac-Bn has shown potential anticancer activity. Research indicates that compounds with similar structures can disrupt cell cycle progression in cancer cells by targeting β-tubulin, leading to cytoskeletal disruption . Such mechanisms suggest that Boc-Ac-Bn could be explored further as a lead compound in anticancer drug development.
Case Studies
- Antimicrobial Evaluation : A study evaluated several Boc-amino acid conjugates, including Boc-Ac-Bn, against Gram-positive and Gram-negative bacteria using the agar-well diffusion method. Compounds exhibited varying degrees of activity, with some achieving zones of inhibition comparable to conventional antibiotics .
- Cytotoxicity Assays : In vitro cytotoxicity assays conducted on Ehrlich’s ascites carcinoma cells revealed that certain Boc derivatives exhibited significant cytotoxic effects, suggesting potential for further development in cancer therapeutics .
Properties
IUPAC Name |
benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-9-12(16)18-10-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAICJLTIXLJAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50326803 | |
Record name | Benzyl N-(tert-butoxycarbonyl)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50326803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54244-69-8 | |
Record name | Benzyl N-(tert-butoxycarbonyl)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50326803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | benzyl 2-{[(tert-butoxy)carbonyl]amino}acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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